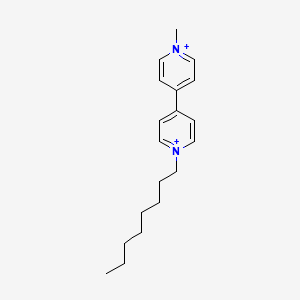

1-Methyl-1'-octyl-4,4'-bipyridin-1-ium

Description

1-Methyl-1'-octyl-4,4'-bipyridin-1-ium is a viologen derivative featuring a 4,4'-bipyridinium core substituted with methyl and octyl groups at the N1 and N1' positions, respectively. Viologens (bipyridinium salts) are redox-active compounds widely studied for applications in electrochemistry, catalysis, and supramolecular chemistry. The octyl chain in this compound introduces hydrophobicity, influencing its solubility, self-assembly, and interactions in both solution and solid states.

Properties

CAS No. |

105834-92-2 |

|---|---|

Molecular Formula |

C19H28N2+2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-methyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C19H28N2/c1-3-4-5-6-7-8-13-21-16-11-19(12-17-21)18-9-14-20(2)15-10-18/h9-12,14-17H,3-8,13H2,1-2H3/q+2 |

InChI Key |

YOTYBNOOZQSAOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with methyl iodide and octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1’-octyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bipyridinium cations, which are stable and exhibit distinct electrochemical properties.

Reduction: Reduction of the bipyridinium cation can lead to the formation of radical cations and neutral species.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the bipyridinium compound under mild conditions.

Major Products Formed

Oxidation: Bipyridinium cations.

Reduction: Radical cations and neutral bipyridine species.

Substitution: Substituted bipyridinium derivatives.

Scientific Research Applications

1-Methyl-1’-octyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:

Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for supramolecular chemistry.

Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in redox chemistry. Its molecular targets include various enzymes and proteins that participate in electron transfer processes. The pathways involved often include the formation of radical intermediates and the stabilization of charged species .

Comparison with Similar Compounds

Comparison with Structurally Similar Bipyridinium Compounds

Substituent Effects on Physical and Chemical Properties

Alkyl Chain Length Variations

1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide (C16H22N2·2I):

- The pentyl (C5) chain reduces hydrophobicity compared to the octyl (C8) derivative.

- Shorter chains favor stronger π-π stacking in crystals due to reduced steric hindrance .

- Electrochemical Behavior : Shorter alkyl chains enhance solubility in polar solvents, improving electron transfer kinetics in redox reactions .

1-Methyl-1'-tetradecyl-4,4'-bipyridinium dichloride (C28H46N2·2Cl):

Target Compound (Octyl Chain) :

- Balances moderate hydrophobicity (C8) with partial solubility in organic solvents like acetonitrile or THF.

- Expected to exhibit weaker π-π interactions than methyl/pentyl analogs but stronger van der Waals forces than tetradecyl derivatives.

Functional Group Variations

- 1-Methyl-1'-carboxymethyl-4,4'-bipyridinium (MC²⁺) :

- 1-Methyl-1'-benzyl-4,4'-bipyridinium :

Crystallographic and Supramolecular Behavior

Crystal Packing

1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide :

1-Methyl-1'-octyl-4,4'-bipyridin-1-ium :

Hydrogen Bonding and Anion Interactions

- 4,4′-Bipyridin-1-ium Perchlorate Dihydrate: Monoprotonated cations form supramolecular chains via N–H···N hydrogen bonds, with perchlorate anions and water mediating interchain interactions .

- Octyl Derivative :

Redox Potentials

- SHE (for MV²⁺ → MV⁺•).

- 1-Methyl-1'-octyl-4,4'-bipyridin-1-ium: The octyl group’s electron-donating effect may slightly shift reduction potentials compared to MV²⁺. Enhanced solubility in non-aqueous media enables use in organic electrochemistry .

CO₂ Reduction

- Viologens with carboxymethyl or aminoethyl substituents show higher catalytic activity in aqueous CO₂ reduction due to proton-coupled electron transfer .

- The octyl derivative’s hydrophobicity may limit aqueous applications but improve compatibility with non-polar catalysts or membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.